molecular formula C19H17N3O3 B3874571 8,8-Dimethyl-5-phenyl-8,9-dihydro-1H,7H-pyrimido[4,5-b]quinoline-2,4,6-trione

8,8-Dimethyl-5-phenyl-8,9-dihydro-1H,7H-pyrimido[4,5-b]quinoline-2,4,6-trione

Cat. No.: B3874571
M. Wt: 335.4 g/mol
InChI Key: QCZIBVAOWTYDRC-UHFFFAOYSA-N
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Description

8,8-Dimethyl-5-phenyl-8,9-dihydro-1H,7H-pyrimido[4,5-b]quinoline-2,4,6-trione is a heterocyclic compound that belongs to the pyrimidoquinoline family. This compound is characterized by its unique tricyclic structure, which includes a pyrimidine ring fused with a quinoline ring. The presence of dimethyl and phenyl substituents adds to its chemical diversity and potential for various applications.

Properties

IUPAC Name

8,8-dimethyl-5-phenyl-7,9-dihydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-19(2)8-11-14(12(23)9-19)13(10-6-4-3-5-7-10)15-16(20-11)21-18(25)22-17(15)24/h3-7H,8-9H2,1-2H3,(H2,20,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZIBVAOWTYDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=N2)NC(=O)NC3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-5-phenyl-8,9-dihydro-1H,7H-pyrimido[4,5-b]quinoline-2,4,6-trione typically involves a multi-component reaction. One common method involves the cyclocondensation of substituted aldehydes, 6-amino uracil, and Meldrum’s acid or dimedone in the presence of a catalyst. For instance, taurine, an eco-friendly bio-organic catalyst, can be used under ultrasonication in water to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of green chemistry techniques, such as aqueous media and recyclable catalysts, is preferred to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-5-phenyl-8,9-dihydro-1H,7H-pyrimido[4,5-b]quinoline-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrimidine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-5-phenyl-8,9-dihydro-1H,7H-pyrimido[4,5-b]quinoline-2,4,6-trione involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, leading to apoptosis, DNA repair, and cell cycle arrest . The compound’s ability to bind to these targets is attributed to its unique tricyclic structure, which allows for specific interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-Dimethyl-5-phenyl-8,9-dihydro-1H,7H-pyrimido[4,5-b]quinoline-2,4,6-trione stands out due to its specific substitution pattern and tricyclic structure, which confer unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,8-Dimethyl-5-phenyl-8,9-dihydro-1H,7H-pyrimido[4,5-b]quinoline-2,4,6-trione
Reactant of Route 2
8,8-Dimethyl-5-phenyl-8,9-dihydro-1H,7H-pyrimido[4,5-b]quinoline-2,4,6-trione

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